REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:10]=[C:7]([CH:8]=[O:9])[C:6]([OH:11])=[CH:5][CH:4]=1.[N+:12]([O-])([OH:14])=[O:13]>C(O)(=O)C>[Cl:1][CH2:2][C:3]1[CH:10]=[C:7]([CH:8]=[O:9])[C:6]([OH:11])=[C:5]([N+:12]([O-:14])=[O:13])[CH:4]=1
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C(C=O)=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 30° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
1950, 2145, was dissolved in 20 ml
|
Type
|
ADDITION
|
Details
|
To this solution there was added a solution of 0.63 g
|
Type
|
CUSTOM
|
Details
|
at 30° C.
|
Type
|
ADDITION
|
Details
|
The solution was then poured over ice
|
Type
|
CUSTOM
|
Details
|
to give a precipitate which
|
Type
|
CUSTOM
|
Details
|
was crystallized from methylene chloride giving the title product
|
Type
|
CUSTOM
|
Details
|
Another crop was obtained by extraction of the aqueous phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying with anhydrous sodium sulfate, evaporation and crystallization from methylene chloride
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClCC1=CC(=C(C(C=O)=C1)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |